molecular formula C23H47NO4 B12689167 N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine CAS No. 70521-73-2

N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine

Katalognummer: B12689167
CAS-Nummer: 70521-73-2
Molekulargewicht: 401.6 g/mol
InChI-Schlüssel: FQTHQAYXTJLXFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring both hydroxyethyl and hydroxyoctadecyl groups, imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine typically involves the reaction of beta-alanine with 2-hydroxyethyl and 2-hydroxyoctadecyl precursors. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures ranging from room temperature to elevated temperatures, depending on the reactivity of the precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: Reduction reactions may target the carbonyl groups formed during oxidation.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    Membrane Interaction: The compound’s amphiphilic nature allows it to interact with cell membranes, influencing membrane dynamics and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Hydroxyethyl)-beta-alanine: Lacks the hydroxyoctadecyl group, resulting in different physical and chemical properties.

    N-(2-Hydroxyoctadecyl)-beta-alanine: Lacks the hydroxyethyl group, affecting its solubility and reactivity.

Uniqueness

N-(2-Hydroxyethyl)-N-(2-hydroxyoctadecyl)-beta-alanine is unique due to the presence of both hydroxyethyl and hydroxyoctadecyl groups. This dual functionality imparts specific properties that make it valuable for diverse applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

70521-73-2

Molekularformel

C23H47NO4

Molekulargewicht

401.6 g/mol

IUPAC-Name

3-[2-hydroxyethyl(2-hydroxyoctadecyl)amino]propanoic acid

InChI

InChI=1S/C23H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(26)21-24(19-20-25)18-17-23(27)28/h22,25-26H,2-21H2,1H3,(H,27,28)

InChI-Schlüssel

FQTHQAYXTJLXFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCC(CN(CCC(=O)O)CCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.